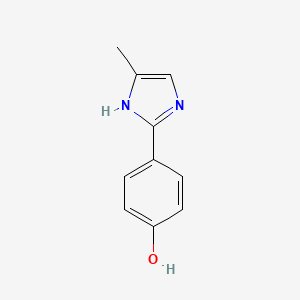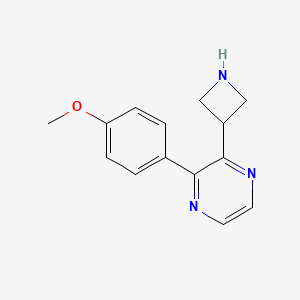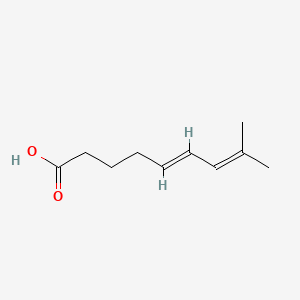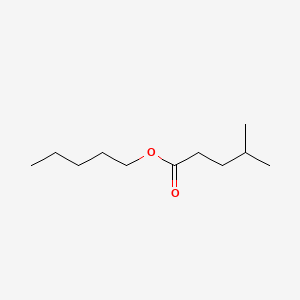
Pentyl 4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is derived from the esterification of pentanol and 4-methylpentanoic acid. This compound is known for its fruity odor and is commonly used in the fragrance and flavor industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentyl 4-methylpentanoate can be synthesized through the esterification reaction between pentanol and 4-methylpentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to obtain the desired ester in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 4-methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentanol and 4-methylpentanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Pentanol and 4-methylpentanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Pentyl 4-methylpentanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the fragrance and flavor industry due to its fruity odor
Wirkmechanismus
The mechanism of action of pentyl 4-methylpentanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl pentanoate: An ester with a similar structure but with a methyl group instead of a pentyl group.
Ethyl pentanoate: Another ester with an ethyl group instead of a pentyl group.
Hexyl 2,2-dimethylpropanoate: A structurally related ester with a different alkyl group
Uniqueness
Pentyl 4-methylpentanoate is unique due to its specific combination of a pentyl group and a 4-methylpentanoic acid moiety, which imparts distinct chemical and physical properties. Its fruity odor makes it particularly valuable in the fragrance and flavor industry .
Eigenschaften
CAS-Nummer |
25415-71-8 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
pentyl 4-methylpentanoate |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-9-13-11(12)8-7-10(2)3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZOEZQOYTJSALQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


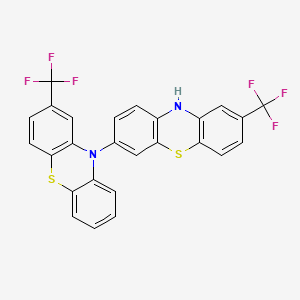
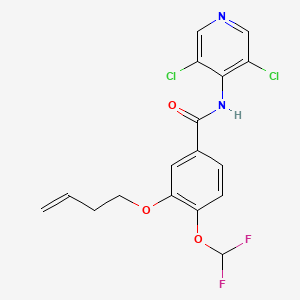
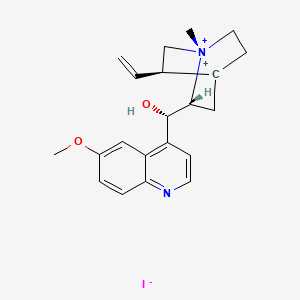
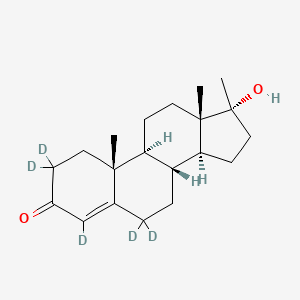
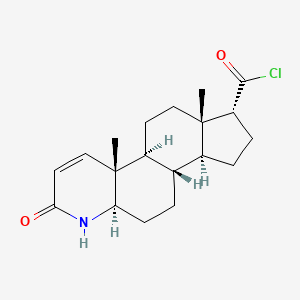
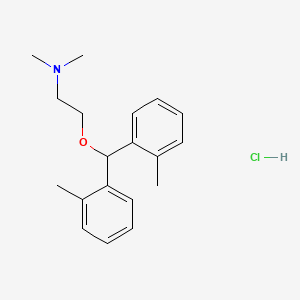
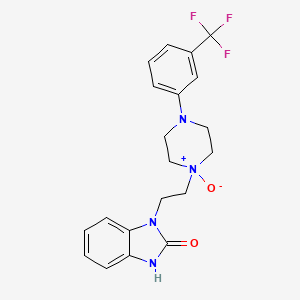
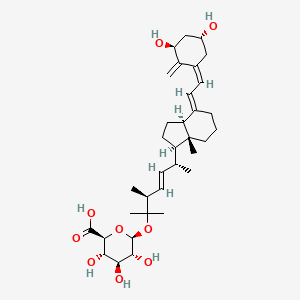
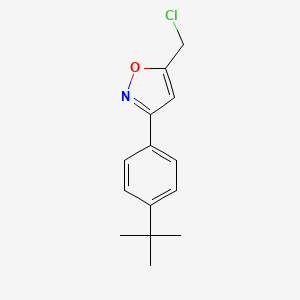
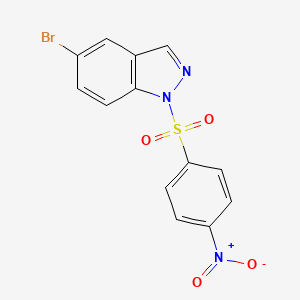
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
